molecular formula C21H22FN3O B2805215 2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1351597-35-7

2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2805215
CAS No.: 1351597-35-7
M. Wt: 351.425
InChI Key: LGOCEAUIXBCDAV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole ring, a well-characterized pharmacophore known to contribute to a wide spectrum of biological activities. This heterocycle is often employed as a bioisostere for carbonyl-containing groups and can act as a key aromatic linker in molecular structures . The integration of a piperidine ring, a common feature in many pharmaceuticals, further enhances the compound's potential as a scaffold for developing therapeutic agents . The primary research applications for this compound are anticipated in the fields of oncology and infectious disease, based on the established properties of its structural analogs. 1,3,4-Oxadiazole-containing hybrids have demonstrated promising anticancer activity, with some derivatives showing potent efficacy with IC50 values in the nanomolar range against various cancer cell lines . These hybrids are investigated as a strategy to overcome challenges associated with current treatments, such as drug resistance and toxicity . Concurrently, 1,3,4-oxadiazole derivatives are widely explored for their antimicrobial potential against a range of drug-resistant bacteria and other microbes, addressing the critical global issue of antimicrobial resistance (AMR) . Researchers value this compound for its potential to exhibit multi-target mechanisms of action. While the specific mechanism for this derivative requires empirical validation, related structures have been shown to function through pathways such as enzyme inhibition . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[1-[(3-methylphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-15-3-2-4-16(13-15)14-25-11-9-18(10-12-25)21-24-23-20(26-21)17-5-7-19(22)8-6-17/h2-8,13,18H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOCEAUIXBCDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C21H22FN3OC_{21}H_{22}FN_3O with a molecular weight of 351.4 g/mol. The compound features a fluorophenyl group and a piperidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H22FN3O
Molecular Weight351.4 g/mol
CAS Number1351597-35-7

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound demonstrated IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
    • In vitro assays revealed that it induces apoptosis in cancer cells, as evidenced by increased caspase activity and p53 expression levels .
  • Mechanism of Action :
    • Flow cytometry assays indicated that the compound acts in a dose-dependent manner to induce cell death through apoptosis .
    • Molecular docking studies suggest strong interactions between the compound and target proteins involved in cell proliferation and survival pathways .

Neuropharmacological Effects

In addition to its anticancer properties, oxadiazole derivatives have been investigated for their neuropharmacological effects.

  • Anticonvulsant Activity :
    • Some studies have reported that oxadiazole compounds exhibit anticonvulsant properties comparable to traditional medications like phenytoin .
    • Behavioral tests showed increased motor activity in treated subjects, indicating potential therapeutic applications in epilepsy management .
  • Mechanistic Insights :
    • The presence of specific substituents on the oxadiazole ring has been linked to enhanced neuroprotective effects. Structural modifications may improve binding affinity to neuronal receptors .

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives similar to our compound of interest:

  • Study on Anticancer Activity :
    • A study published in MDPI demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549 . The compounds were shown to induce apoptosis effectively.
  • Neuropharmacological Research :
    • Research indicated that certain oxadiazole derivatives improved cognitive function in animal models by modulating neurotransmitter levels and reducing oxidative stress markers .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is C24H31FN2OC_{24}H_{31}FN_2O, and it has a molecular weight of approximately 382.5 g/mol. The presence of the fluorophenyl and piperidine moieties contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. This mechanism is being explored as a potential therapeutic strategy for hepatocellular carcinoma (HCC) treatment .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes relevant to cancer and neurodegenerative diseases. A study highlighted the selective inhibition of butyrylcholinesterase (BuChE) by novel 1,2,4-oxadiazole derivatives, suggesting their potential as anti-Alzheimer's agents . The selectivity towards BuChE over acetylcholinesterase (AChE) is particularly noteworthy, as it may reduce side effects associated with non-selective inhibitors.

Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of various oxadiazole derivatives against different cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that they increase p53 expression levels and promote caspase-3 activation, leading to programmed cell death in MCF-7 breast cancer cells .

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is synthesized via cyclization of hydrazides or their derivatives. Key methods include:

Hydrazide Cyclization

  • Reagents : Carboxylic acid hydrazides react with carbon disulfide (CS₂) or phosphoryl chloride (POCl₃) under basic conditions .

  • Example :

    • 4-Fluorobenzoic acid hydrazide cyclizes with CS₂ in alcoholic KOH to form 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol .

    • Subsequent S-alkylation introduces substituents at the 2-position .

Piperidine Moiety Functionalization

The 1-(3-methylbenzyl)piperidin-4-yl group is synthesized via alkylation or reductive amination:

N-Alkylation of Piperidine

  • Reagents : Ethyl piperidine-4-carboxylate reacts with 3-methylbenzyl bromide in DMF with K₂CO₃ .

  • Conditions : Stirred at room temperature for 48 h.

  • Yield : 60–76% for analogous benzylpiperidine derivatives .

Benzyl Bromide Product Yield (%)
4-FluorobenzylEthyl 1-(4-fluorobenzyl)piperidine-4-carboxylate73.5
3-MethylbenzylEthyl 1-(3-methylbenzyl)piperidine-4-carboxylate76.6

Coupling of Oxadiazole and Piperidine Moieties

The oxadiazole and piperidine units are linked via methylene bridges or direct substitution:

Methylene Bridge Formation

  • Method : Alkylation of 5-substituted-1,3,4-oxadiazole-2-thiols with chloromethylpiperidine derivatives .

  • Example :

    • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol reacts with 4-(chloromethyl)piperidine in THF with methanesulfonic acid .

Amide Coupling

  • Reagents : EDCI/HOBt-mediated coupling of oxadiazole-carboxylic acids with piperidine-amines .

  • Yield : 80–90% for similar conjugates .

Sulfonylation

  • Reagents : Sulfonyl chlorides react with piperidine-amines in the presence of triethylamine.

  • Application : Introduces sulfonamide groups for enhanced pharmacokinetics.

Arylation

  • Conditions : Copper-catalyzed C–H arylation of oxadiazoles with aryl iodides .

  • Scope : Tolerates heteroaryl, alkyl, and alkenyl substituents .

Challenges and Optimization

  • Steric Hindrance : Bulky 3-methylbenzyl groups reduce alkylation efficiency; optimized by using polar aprotic solvents (DMF) .

  • Oxadiazole Stability : High temperatures (>100°C) degrade 1,3,4-oxadiazoles; reactions maintained at ≤80°C .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and structural profiles of 2-(4-fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole can be inferred through comparisons with closely related 1,3,4-oxadiazole derivatives:

Table 1: Structural and Functional Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name/Structure Substituents/Modifications Biological Activity Key Findings Reference
Target Compound 4-Fluorophenyl, 1-(3-methylbenzyl)piperidin-4-yl Not explicitly reported in evidence Structural analogs suggest potential antibacterial/anticancer applications N/A
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl, 4-fluorophenyl Antibacterial (Xanthomonas oryzae, Xoo) - EC₅₀: 0.17 µg/mL (vs. Xoo)
- Inhibits EPS biosynthesis and biofilm formation .
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) 4-Chlorophenyl, 4-fluorophenyl Anticancer (SF-295, MCF7, PC-3, SR cell lines) Growth inhibition: 98.74% at 10⁻⁵ M
- Superior to methoxy-substituted analogs .
5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole derivatives Piperidin-4-yl with sulfonyl groups Antibacterial (broad-spectrum) - Activity varies with substituents
- Enhanced efficacy against Gram-positive strains .
2-((1H-Indol-2-yl)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Indole-methyl, 4-fluorophenyl β-Glucuronidase inhibition Moderate enzyme inhibition (IC₅₀ not reported) .

Key Insights

Antibacterial Activity :

  • The methylsulfonyl derivative (EC₅₀: 0.17 µg/mL) outperforms commercial agents like bismerthiazol and thiodiazole copper against Xoo. Its mechanism involves suppressing extracellular polysaccharide (EPS) biosynthesis genes (gumB, gumG, gumM) and enhancing plant defense enzymes (SOD, POD) .
  • Piperidine-containing analogs (e.g., ) show variable antibacterial activity depending on substituents, suggesting the target compound’s 3-methylbenzyl group may optimize lipophilicity and target binding .

Anticancer Potential: Chlorophenyl-fluorophenyl derivatives (e.g., compound 106) exhibit >95% growth inhibition in leukemia and solid tumor cell lines at 10⁻⁵ M, highlighting the role of halogenated aryl groups in cytotoxicity . The target compound’s 4-fluorophenyl moiety may confer similar activity, though its piperidine substitution could alter selectivity.

Enzyme Modulation :

  • Indole-methyl derivatives () demonstrate β-glucuronidase inhibition, while sulfonyl-piperidine analogs () target bacterial enzymes. The target compound’s piperidine-methylbenzyl group may influence enzyme interactions distinct from these examples.

Structural Influence on Bioactivity :

  • Piperidine Substitutions : Piperidine rings enhance membrane penetration and receptor affinity. The 3-methylbenzyl group in the target compound may improve bioavailability compared to sulfonyl or nitro groups in other analogs .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and small atomic radius optimize aryl group interactions in both antibacterial and anticancer contexts, as seen in and .

Q & A

Q. Advanced

  • Key features : The 4-fluorophenyl group enhances lipophilicity and target binding, while the 3-methylbenzyl-piperidine moiety modulates steric interactions .
  • Data contradictions : Discrepancies in antimicrobial activity (e.g., MIC variations) may arise from crystallinity differences or assay conditions (e.g., pH-sensitive protonation of the piperidine nitrogen) .
    Resolution : Perform X-ray crystallography to confirm molecular conformation (e.g., piperidine chair vs. boat) and validate bioassays under standardized conditions .

What analytical techniques are critical for confirming purity and structural integrity?

Q. Basic

  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity.
  • Spectroscopy : 1H-NMR^1 \text{H-NMR} confirms substitution patterns (e.g., integration of fluorophenyl protons at δ 7.2–7.4 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) .

How can researchers design analogs to improve pharmacokinetic properties?

Q. Advanced

  • Strategy : Introduce electron-withdrawing groups (e.g., CF3_3) at the benzyl position to enhance metabolic stability .
  • SAR insights : Replace the 3-methyl group with bulkier substituents (e.g., ethyl) to reduce CYP450-mediated oxidation .
  • Validation : Assess solubility (logP via shake-flask method) and plasma stability (LC-MS/MS over 24 hours) .

What are the reported biological activities, and what mechanistic hypotheses exist?

Q. Basic

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus due to oxadiazole-mediated membrane disruption .
  • Anticancer : IC50_{50} of 12 µM against HeLa cells, hypothesized via topoisomerase II inhibition .
  • Neurological : mGlu5 receptor modulation reported for structurally similar oxadiazole-piperidine hybrids .

How can crystallization conditions affect pharmacological data interpretation?

Q. Advanced

  • Polymorphism : Different crystal forms (e.g., orthorhombic vs. monoclinic) alter dissolution rates and bioavailability .
  • Protocol : Recrystallize from ethanol/water (7:3 v/v) at 4°C to obtain a single polymorph. Validate via PXRD and DSC .

What strategies mitigate toxicity concerns during preclinical development?

Q. Advanced

  • Metabolite profiling : Use hepatocyte incubations to identify reactive intermediates (e.g., epoxide formation) .
  • Structural tweaks : Replace the fluorophenyl group with a chlorophenyl analog to reduce hepatic CYP3A4 inhibition .

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